molecular formula C6H13NO B1588678 (3R)-3-methoxypiperidine CAS No. 651341-54-7

(3R)-3-methoxypiperidine

Cat. No. B1588678
M. Wt: 115.17 g/mol
InChI Key: MRWRHHSVHWCISU-ZCFIWIBFSA-N
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Description

(3R)-3-Methoxypiperidine is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a chiral compound and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavors. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Boron(III) Bromide-Induced Ring Contraction

(Tehrani et al., 2000) demonstrated that 3-methoxypiperidines could be transformed into 2-(bromomethyl)pyrrolidines through reaction with boron(III) bromide. This process, involving a unique conversion of piperidines into pyrrolidines, is significant for the synthesis of novel organic compounds.

Synthesis of Lycopodium Alkaloids

Research by (Bisai & Sarpong, 2010) utilized a methoxypyridine as a masked pyridone in the concise synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis underscores the role of (3R)-3-methoxypiperidine derivatives in the construction of complex natural products.

Development of Metal Triflate-Catalyzed Reactions

(Okitsu et al., 2001) explored the use of alkoxycarbonylpiperidines, including 3-methoxypiperidine derivatives, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research contributes to the development of methodologies for synthesizing carboxamide compounds, demonstrating the chemical versatility of (3R)-3-methoxypiperidine.

Synthesis of Optically Active Compounds

(Matsumura et al., 2000) reported on the synthesis of optically active 2,3-methanopipecolic acid using 3-methoxypiperidine derivatives. This synthesis involves high diastereoselectivity, highlighting the compound's utility in producing chiral molecules.

Synthesis of Important Drug Intermediates

(Shirode et al., 2008) focused on synthesizing (3S,4R)-4-benzylamino-3-methoxypiperidine, a key intermediate for drugs like Cisapride. This work illustrates the importance of 3-methoxypiperidine derivatives in the pharmaceutical industry, particularly in the chiral synthesis of drug molecules.

properties

IUPAC Name

(3R)-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428354
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-methoxypiperidine

CAS RN

651341-54-7
Record name (3R)-3-methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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